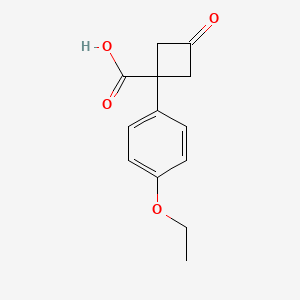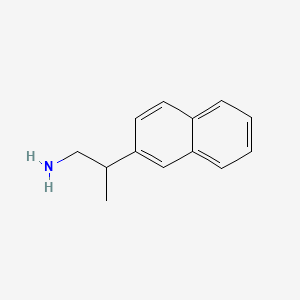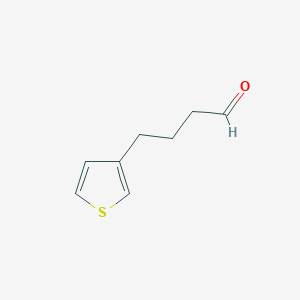
1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10BrFO2 It is characterized by the presence of a bromine and fluorine atom on a benzyl group, which is attached to a cyclopropane ring bearing a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination and Fluorination: The starting material, benzyl cyclopropane, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the benzyl ring.
Carboxylation: The brominated and fluorinated benzyl cyclopropane is then subjected to carboxylation to introduce the carboxylic acid group on the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by carboxylation under controlled conditions to ensure high yield and purity. The use of appropriate catalysts and reaction conditions is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl cyclopropane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms on the benzyl ring can influence the compound’s reactivity and binding affinity to specific targets. The cyclopropane ring and carboxylic acid group also play a role in determining the compound’s overall activity and effects.
類似化合物との比較
Similar Compounds
- 1-(4-Bromo-2-chlorobenzyl)cyclopropane-1-carboxylic acid
- 1-(4-Bromo-2-methylbenzyl)cyclopropane-1-carboxylic acid
- 1-(4-Bromo-2-nitrobenzyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogen atoms with the cyclopropane ring and carboxylic acid group makes this compound distinct from other similar compounds.
特性
分子式 |
C11H10BrFO2 |
|---|---|
分子量 |
273.10 g/mol |
IUPAC名 |
1-[(4-bromo-2-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-8-2-1-7(9(13)5-8)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChIキー |
OFGWKEMFLKLGHN-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=C(C=C(C=C2)Br)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



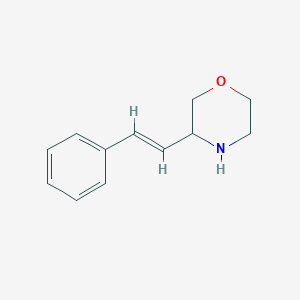
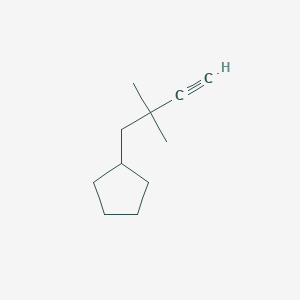

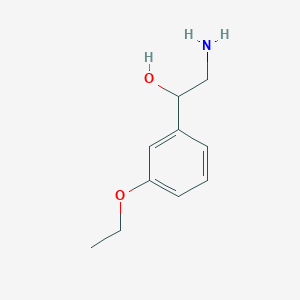
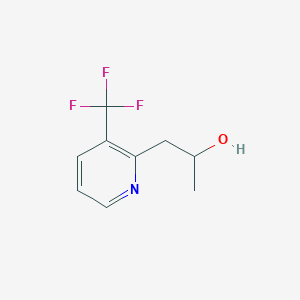

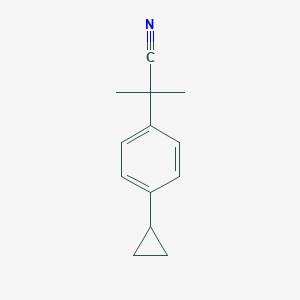
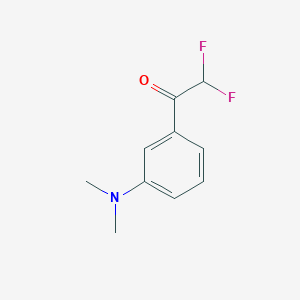
![5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride](/img/structure/B13596719.png)
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)
